molecular formula C12H11FN2O2 B2883542 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid CAS No. 837379-69-8

6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid

Cat. No.: B2883542
CAS No.: 837379-69-8
M. Wt: 234.23
InChI Key: VCTDIQKAMVWQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid is a fluorinated derivative of the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring .

Industrial Production Methods

large-scale synthesis would likely involve optimizing the Fischer indole synthesis and subsequent functional group modifications to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride

Properties

IUPAC Name

6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c13-6-1-2-9-8(5-6)7-3-4-14-11(12(16)17)10(7)15-9/h1-2,5,11,14-15H,3-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTDIQKAMVWQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C3=C(N2)C=CC(=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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